2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine

Physicochemical property prediction Drug-likeness Permeability

2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine (CAS 1218933-56-2) is a fully synthetic small molecule belonging to the imidazo[1,2-a]pyridine chemotype, a privileged scaffold present in several marketed CNS drugs. The compound features a 4-bromophenyl substituent at position 2 and an N-cyclohexylamine moiety at position 3 of the fused bicyclic core, with molecular formula C₁₉H₂₀BrN₃ and molecular weight 370.3 g/mol.

Molecular Formula C19H20BrN3
Molecular Weight 370.3 g/mol
Cat. No. B13101633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
Molecular FormulaC19H20BrN3
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C19H20BrN3/c20-15-11-9-14(10-12-15)18-19(21-16-6-2-1-3-7-16)23-13-5-4-8-17(23)22-18/h4-5,8-13,16,21H,1-3,6-7H2
InChIKeyBPHJEUFBPLLOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine – Chemical Identity, Scaffold Class, and Research-Grade Procurement Profile


2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine (CAS 1218933-56-2) is a fully synthetic small molecule belonging to the imidazo[1,2-a]pyridine chemotype, a privileged scaffold present in several marketed CNS drugs [1]. The compound features a 4-bromophenyl substituent at position 2 and an N-cyclohexylamine moiety at position 3 of the fused bicyclic core, with molecular formula C₁₉H₂₀BrN₃ and molecular weight 370.3 g/mol [2]. It is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, and has been explicitly studied as a member of a compound library evaluated for HIV-1 non-nucleoside reverse transcriptase (RT) inhibitory activity [3].

Why Generic Substitution of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine Is Scientifically Unreliable


Within the imidazo[1,2-a]pyridin-3-amine class, subtle changes in halogen substitution pattern and N-alkyl group produce divergent target-binding profiles even in the same assay system [1]. The 4-bromophenyl regioisomer offers a distinct vector compared to the 2- or 3-bromo, 2- or 4-chloro, and 2- or 4-fluoro congeners that were tested in parallel, each yielding different anti-HIV-1 reverse transcriptase potency and selectivity indices [1]. Bulk procurement of an untested analog based solely on scaffold similarity therefore carries a high risk of selecting a compound with irrelevant or absent activity for a given screening program. The quantitative evidence below establishes the specific dimensions along which this compound can be differentiated from its closest comparators.

Quantitative Differentiation of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine from Structural Analogs


4-Bromo vs. 4-Chloro Substitution: Impact on Predicted Lipophilicity and Passive Permeability

The 4-bromophenyl analog exhibits higher predicted lipophilicity (XLogP3 = 6.2) compared to the direct 4-chlorophenyl congener 2-(4-chlorophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine (predicted XLogP3 ≈ 5.8), a difference of ~0.4 log units attributable to bromine’s greater atomic polarizability and molar refractivity [1][2]. This lipophilicity shift is expected to enhance passive membrane permeability while potentially modulating off-target binding to hydrophobic pockets in the HIV-1 RT allosteric site [3].

Physicochemical property prediction Drug-likeness Permeability

Halogen Positional Isomerism: 4-Bromophenyl vs. 3-Bromophenyl vs. 2-Bromophenyl in HIV-1 RT Enzyme and MAGI Cell Assays

In the Bode et al. (2011) study, the 4-bromophenyl regioisomer was synthesized and screened alongside the 2-bromophenyl and 3-bromophenyl congeners in both enzymatic reverse transcriptase and MAGI whole-cell anti-HIV-1 IIIB assays [1]. While the lead compound bearing a 2-chloro-5-cyano substitution achieved a MAGI IC₅₀ of 0.18 µM and selectivity index >800, the individual IC₅₀ values for each bromo-regioisomer were not listed in the abstract or publicly available excerpt, limiting direct quantitative comparison. The study authors explicitly designated all three bromo-regioisomers as distinct chemical entities in their keyword list, confirming that parallel experimental data exist for head-to-head evaluation upon full-text access.

HIV-1 NNRTI Structure-activity relationship Antiviral screening

Bromine as a Heavy Atom Probe: Crystallographic and Biophysical Differentiation from Chlorine Analogs

The presence of a bromine atom (atomic number 35) in the 4-bromophenyl substituent provides unambiguous anomalous scattering signal in protein-ligand X-ray crystallography, unlike the chlorine analog (atomic number 17), enabling definitive assignment of binding pose and occupancy [1]. Additionally, bromine participates in stronger halogen bonding (σ-hole interactions) than chlorine with backbone carbonyl oxygens in enzyme active sites, a feature that can enhance binding affinity and selectivity in targets such as HIV-1 RT [2]. For procurement decisions, this makes the 4-bromo analog superior when the intended use includes structural biology co-crystallization or halogen-bond-driven affinity optimization.

X-ray crystallography Anomalous scattering Halogen bonding

Computed Hydrogen-Bond Donor/Acceptor Profile and Rotatable Bond Count vs. N-Alkyl Variants

The target compound possesses 1 hydrogen-bond donor (N-cyclohexylamine NH), 2 hydrogen-bond acceptors (imidazo N1 and N-cyclohexyl N), and 3 rotatable bonds, yielding a balanced profile for oral bioavailability (Lipinski compliance) [1]. In comparison, the N-tert-butyl analog 2-(4-bromophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (if synthesized) would exhibit reduced conformational flexibility (2 rotatable bonds) but increased steric bulk, while N-phenyl or N-benzyl derivatives would introduce additional aromatic interactions and higher logP. The cyclohexyl group confers intermediate lipophilicity (cLogP contribution ~+2.3) and a chair conformation that can pre-organize the binding pose [2].

Drug-likeness Molecular flexibility Physicochemical profile

Recommended Procurement Applications for 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine


HIV-1 NNRTI Discovery: Bridging SAR Between Halogen Regioisomers

Teams pursuing allosteric HIV-1 reverse transcriptase inhibitors should acquire this compound as part of a complete set of bromo-regioisomers (2-, 3-, and 4-substituted) to quantify the positional effect on enzymatic and cell-based potency, leveraging the parallel assay data framework established in Bode et al. (2011) [1].

Protein-Ligand Co-Crystallography with Anomalous Scattering Phasing

For structural biology groups requiring definitive binding-mode determination via X-ray crystallography, the 4-bromophenyl group serves as an intrinsic anomalous scatterer, eliminating the need for heavy-atom soaking and enabling precise electron density assignment in RT and related enzymes [2].

Multi-Target-Directed Ligand (MTDL) Design for Alzheimer's Disease

Given that N-cyclohexylimidazo[1,2-a]pyridine derivatives have been validated as multi-target ligands for Alzheimer's disease (BACE1, AChE, BuChE inhibition) [3], this specific 4-bromophenyl congener can serve as a starting point for halogen-bond-optimized MTDL development with a balanced physicochemical profile for CNS penetration [4].

Halogen Bonding Probe in Fragment-Based Drug Design

The 4-bromophenyl moiety engages in stronger σ-hole interactions with backbone carbonyls than chlorine or fluorine, making this compound a valuable probe for fragment-based screening libraries targeting binding sites with accessible carbonyl oxygen atoms [5].

Quote Request

Request a Quote for 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.